molecular formula C13H10N2O5 B14529028 4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione CAS No. 62568-96-1

4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14529028
CAS No.: 62568-96-1
M. Wt: 274.23 g/mol
InChI Key: YBUQWIUPFPJEDZ-UHFFFAOYSA-N
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Description

4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione is an organic compound characterized by a cyclohexadiene ring substituted with methoxy, nitroanilino, and dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of gentisic acid with aniline derivatives under oxidative conditions. The process begins with the oxidation of gentisic acid, followed by the coupling of the oxidized product with 3-nitroaniline. The reaction is usually carried out in the presence of an oxidizing agent such as periodate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) and induce oxidative stress, leading to cell damage and apoptosis. It may also inhibit key enzymes and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione is unique due to the presence of both methoxy and nitroanilino groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62568-96-1

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

4-methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C13H10N2O5/c1-20-13-7-12(17)11(16)6-10(13)14-8-3-2-4-9(5-8)15(18)19/h2-7,14H,1H3

InChI Key

YBUQWIUPFPJEDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=O)C=C1NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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